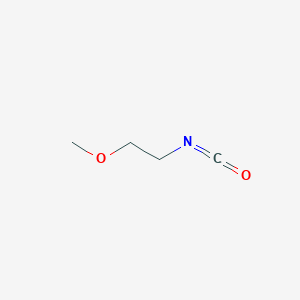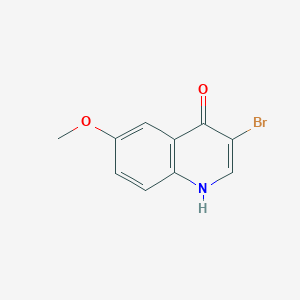![molecular formula C12H15NO2 B1285241 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 25032-23-9](/img/structure/B1285241.png)
8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione
Descripción general
Descripción
The compound "8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione" is a derivative of azaspirodecanedione, which is a class of compounds known for their potential biological activities, including muscarinic agonism and anticonvulsant properties. The azaspiro[4.5]decane scaffold is a recurring motif in medicinal chemistry due to its structural resemblance to acetylcholine and its ability to interact with muscarinic receptors .
Synthesis Analysis
The synthesis of azaspirodecanedione derivatives often involves the construction of the spirocyclic framework through various cyclization strategies. For instance, the synthesis of spirooxazolidine-2,4-dione derivatives related to muscarinic agonists has been achieved, with some compounds showing promising pharmacological effects . Another approach involves ZnBr2-mediated oxidative spiro-bromocyclization of propiolamide, which has been shown to be highly efficient and tolerant of various functional groups . Photomediated spirocyclization has also been developed as a metal- and oxidant-free route to produce azaspirodecanedione derivatives . Additionally, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been reported using commercially available reagents, highlighting the versatility of synthetic methods for these compounds .
Molecular Structure Analysis
The molecular structure of azaspirodecanedione derivatives is characterized by the presence of a spirocyclic core, which is crucial for their biological activity. The impact of aromatic substitution on the anticonvulsant activity of these compounds has been studied, revealing that the introduction of an aromatic moiety can significantly affect their pharmacological profile . The enantioselective microbial reduction of azaspirodecanedione derivatives has also been explored, demonstrating the importance of stereochemistry in their biological activity .
Chemical Reactions Analysis
Azaspirodecanedione derivatives can undergo various chemical reactions, including oxidative spiro-bromocyclization , photomediated iodinated spirocyclization , and Mn(III)-based oxidation . These reactions are essential for constructing the spirocyclic framework and introducing functional groups that can modulate the compounds' biological activities.
Physical and Chemical Properties Analysis
The physicochemical properties of azaspirodecanedione derivatives, such as lipophilicity, have been determined and correlated with their anticonvulsant activity. It has been found that higher lipophilicity often leads to stronger anticonvulsant efficacy . The synthesis and study of N-(pyridine-2-yl) derivatives of azaspirodecanedione have also contributed to understanding the relationship between structure and activity . Furthermore, the synthesis of 1,8,8-trimethyl-6,10-dioxaspiro(4.5)dec-2-ene-1-ethanol and its crystallography have provided insights into the stereochemical aspects of these compounds .
Aplicaciones Científicas De Investigación
-
Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Application : A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions described herein proceed readily, with high yields and no further purification .
- Method : This synthetic route affords pure products in very good yields (overall yield of 60%) that can be used without further purifications .
- Results : The proposed method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .
-
Prolyl Hydroxylase Domain Inhibitors
- Application : The 2-oxoglutarate (2OG) dependent hypoxia inducible factor (HIF) prolyl hydroxylases (PHDs) are targets for treatment of anaemia and other ischaemia related diseases . PHD inhibitors are in clinical trials . Spiro[4.5]decanone containing PHD inhibitors have been studied .
- Method : Structure–activity relationship and crystallographic studies on spiro[4.5]decanone containing PHD inhibitors .
- Results : The results reveal spiro[4.5]decanones as useful templates for generation of potent and selective 2OG oxygenase inhibitors .
-
- Application : Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .
- Method : The method involves a multi-step reaction sequence .
- Results : The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
-
Pd-Catalyzed Asymmetric Decarboxylation
- Application : A Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones is reported . This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .
- Method : The reaction could be performed at room temperature and generates CO2 as the sole by-product .
- Results : The corresponding products feature otherwise synthetically challenging vicinal quaternary carbons, which create great potential for complexity and diversity .
-
Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes
- Application : Stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from d-glucose . These novel structural motifs of spiroacetal natural products have potential for complexity and diversity .
- Method : The method involves a multi-step reaction sequence .
- Results : The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .
Direcciones Futuras
Propiedades
IUPAC Name |
8-prop-2-ynyl-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-7-13-10(14)8-12(9-11(13)15)5-3-4-6-12/h1H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFYTQQKPKMRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC2(CCCC2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577008 | |
| Record name | 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione | |
CAS RN |
25032-23-9 | |
| Record name | 8-(2-Propyn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25032-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)



amine hydrochloride](/img/structure/B1285185.png)






![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)